molecular formula C10H13BrN2 B6231078 (2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline CAS No. 2165807-24-7

(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B6231078
CAS RN: 2165807-24-7
M. Wt: 241.1
InChI Key:
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Description

(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline, commonly referred to as 6-Bromo-2,3-dihydroquinoxaline, is an organic compound that belongs to the quinoxaline family. It is a compound with a wide range of applications in the scientific research field, due to its unique chemical properties and versatile structure. 6-Bromo-2,3-dihydroquinoxaline is an aromatic heterocyclic compound, with a molecular formula of C9H11BrN2. It is a colorless solid, with a melting point of 97-99 °C and a boiling point of 181-183 °C.

Scientific Research Applications

6-Bromo-2,3-dihydroquinoxaline has a wide range of applications in the scientific research field. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and bioactive molecules. It is also used in the synthesis of polymers and other materials, such as polyurethanes and polyamides. Additionally, it is used as a reagent in organic synthesis, and as a catalyst in the synthesis of heterocyclic compounds.

Mechanism of Action

6-Bromo-2,3-dihydroquinoxaline is an aromatic heterocyclic compound, and its mechanism of action is based on its ability to interact with other molecules, such as proteins and enzymes. The compound can bind to proteins and enzymes, and can activate or inhibit their function. It can also interact with other molecules, such as metals and other organic compounds, and can affect their properties.
Biochemical and Physiological Effects
6-Bromo-2,3-dihydroquinoxaline has a wide range of biochemical and physiological effects. It has been shown to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. Additionally, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have antioxidant, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Bromo-2,3-dihydroquinoxaline in laboratory experiments is its low cost and availability. Additionally, it is a relatively stable compound, and can be stored for extended periods of time without significant degradation. However, it is important to note that the compound is toxic, and should be handled with care. Additionally, the compound is not water soluble, and should be used in an organic solvent for best results.

Future Directions

Due to its wide range of applications in the scientific research field, there are numerous potential future directions for the use of 6-Bromo-2,3-dihydroquinoxaline. These include the development of new pharmaceuticals, agrochemicals, and bioactive molecules, as well as the synthesis of new polymers and other materials. Additionally, the compound could be used in the synthesis of new heterocyclic compounds, and could be used as a reagent in organic synthesis. Additionally, further research into the biochemical and physiological effects of the compound could lead to new therapeutic applications.

Synthesis Methods

The synthesis of 6-Bromo-2,3-dihydroquinoxaline is a relatively simple process, and can be accomplished using a variety of methods. The most common method is the reaction of 2,3-dihydroquinoxaline with bromine in a solvent, such as dichloromethane. This reaction produces a mixture of 6-bromo-2,3-dihydroquinoxaline and 2,3-dibromoquinoxaline, which can be separated by column chromatography. Other methods of synthesis include the reaction of 2,3-dihydroquinoxaline with bromine in an aqueous solution, and the reaction of 2,3-dihydroquinoxaline with bromine in an acetic acid solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline involves the reaction of 2,3-dimethyl-1,4-diaminobutane with 1,2-dibromoethane in the presence of a base to form the intermediate 2,3-dimethyl-6-bromo-1,4-diaminobutane. This intermediate is then cyclized using a dehydrating agent to yield the final product.", "Starting Materials": ["2,3-dimethyl-1,4-diaminobutane", "1,2-dibromoethane", "base", "dehydrating agent"], "Reaction": ["Step 1: React 2,3-dimethyl-1,4-diaminobutane with 1,2-dibromoethane in the presence of a base to form 2,3-dimethyl-6-bromo-1,4-diaminobutane.", "Step 2: Cyclize 2,3-dimethyl-6-bromo-1,4-diaminobutane using a dehydrating agent to yield (2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline."] }

CAS RN

2165807-24-7

Molecular Formula

C10H13BrN2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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